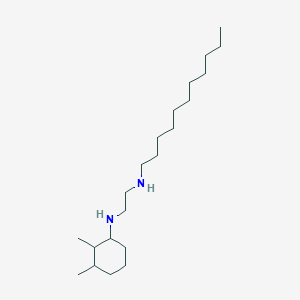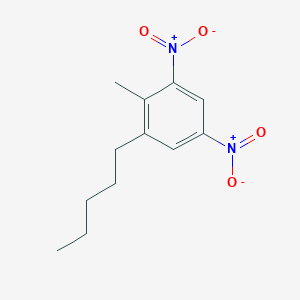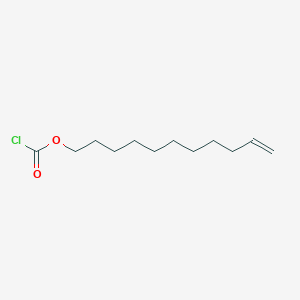![molecular formula C14H18O3 B12593310 2-[2-(2-Oxobutyl)phenyl]ethyl acetate CAS No. 600738-92-9](/img/structure/B12593310.png)
2-[2-(2-Oxobutyl)phenyl]ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Oxobutyl)phenyl]ethyl acetate is an organic compound with the molecular formula C14H18O3 It is an ester derivative, characterized by the presence of an acetate group attached to a phenyl ring, which is further substituted with a 2-oxobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Oxobutyl)phenyl]ethyl acetate typically involves the esterification of 2-[2-(2-oxobutyl)phenyl]ethanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Oxobutyl)phenyl]ethyl acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: 2-[2-(2-oxobutyl)phenyl]ethanol and acetic acid.
Reduction: 2-[2-(2-oxobutyl)phenyl]ethanol.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(2-Oxobutyl)phenyl]ethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(2-Oxobutyl)phenyl]ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The ester group can undergo hydrolysis to release the active alcohol, which may interact with cellular components and modulate biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Phenylethyl acetate: Similar ester structure but lacks the 2-oxobutyl substitution.
Benzyl acetate: Another ester with a benzyl group instead of the 2-oxobutyl group.
Uniqueness
2-[2-(2-Oxobutyl)phenyl]ethyl acetate is unique due to the presence of the 2-oxobutyl group, which imparts distinct chemical and biological properties compared to other esters. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
CAS No. |
600738-92-9 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-[2-(2-oxobutyl)phenyl]ethyl acetate |
InChI |
InChI=1S/C14H18O3/c1-3-14(16)10-13-7-5-4-6-12(13)8-9-17-11(2)15/h4-7H,3,8-10H2,1-2H3 |
InChI Key |
UVDVNHKUPVHDSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC1=CC=CC=C1CCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Bicyclo[3.2.0]hepta-1(5),2,6-triene](/img/structure/B12593276.png)


![N-[3-Iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B12593296.png)


![2-Hydroxy-4-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12593308.png)
